molecular formula C13H13ClN2 B1480268 4-Chloro-6-(1-phenylpropyl)pyrimidine CAS No. 2092720-90-4

4-Chloro-6-(1-phenylpropyl)pyrimidine

Cat. No.: B1480268
CAS No.: 2092720-90-4
M. Wt: 232.71 g/mol
InChI Key: AXIDSXPUQRLNLD-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-phenylpropyl)pyrimidine is a chemical compound used for pharmaceutical testing . It is a white to off-white powder .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods . A novel 4-chloro-6-(chloromethyl)-1-methyl-1 H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1 H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4 H-pyrazolo[3,4-d]pyrimidin-4-one .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, involves weak but significant interactions like C–H···O, C–H···F and π – π which are involved in the stability of the structure .


Chemical Reactions Analysis

Pyrimidines, including this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 4-Chloro-6-(1-phenylpropyl)pyrimidine and its derivatives is a key area of interest due to the compound's relevance in pharmaceutical research and development. Németh et al. (2010) detailed synthetic procedures to prepare 4-Chloro-6-substituted phenyl pyrimidines, emphasizing the versatility of the pyrimidine core in the creation of enzyme inhibitors. The study presented conventional methods without special catalysts, offering insights into efficient synthetic pathways (Németh, Varga, Greff, Kéri, & Őrfi, 2010).

Moreover, advancements in the structural elucidation of pyrimidine derivatives have been highlighted by Gandhi et al. (2016), who conducted quantum chemical calculations and Hirshfeld surface analysis on pyrimidine compounds. This study not only confirmed the molecular structure through single crystal X-ray diffraction but also explored the molecule's interactions, emphasizing the significance of non-covalent interactions in the stability of crystal packing (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).

Applications in Medicine and Optoelectronics

The pyrimidine ring is a common motif in pharmaceuticals and materials science. A study by Hussain et al. (2020) on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, explored their nonlinear optical (NLO) properties using density functional theory (DFT). The findings indicated that these derivatives possess considerable NLO character, making them promising for optoelectronic applications. This research underscores the potential of pyrimidine derivatives in developing high-tech materials (Hussain et al., 2020).

Mechanism of Action

Target of Action

4-Chloro-6-(1-phenylpropyl)pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . By inhibiting these mediators, this compound can help to reduce inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. When the body experiences inflammation, tissues produce signals that use leukocytes (white blood cells) at the position of inflammation . Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue . By inhibiting key inflammatory mediators, this compound can disrupt these pathways and reduce inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can help to reduce inflammation at the molecular and cellular levels .

Properties

IUPAC Name

4-chloro-6-(1-phenylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIDSXPUQRLNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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